4-(2-Aminoethyl)-2,6-dimethoxyphenol is an organic compound characterized by its phenolic structure, which includes two methoxy groups and an aminoethyl side chain. Its molecular formula is C10H15NO3, and it features a hydroxyl group (-OH) attached to a benzene ring that also contains two methoxy groups (-OCH3) at the 2 and 6 positions. This compound is of interest due to its potential applications in pharmacology and biochemistry.
4-ADAM research is limited, and much of the existing research has been focused on its potential psychoactive effects. Due to this focus, much of the research is not published in traditional scientific journals and may not meet the same standards of rigor as research focused on other applications.
The reactivity of 4-(2-Aminoethyl)-2,6-dimethoxyphenol can be attributed to its functional groups. Key reactions include:
4-(2-Aminoethyl)-2,6-dimethoxyphenol exhibits various biological activities:
Several methods exist for synthesizing 4-(2-Aminoethyl)-2,6-dimethoxyphenol:
text2,6-Dimethoxyphenol + 2-Aminoethyl Bromide → 4-(2-Aminoethyl)-2,6-dimethoxyphenol
4-(2-Aminoethyl)-2,6-dimethoxyphenol has potential applications in several fields:
Research on interaction studies involving 4-(2-Aminoethyl)-2,6-dimethoxyphenol focuses on its effects on various biological systems:
Several compounds share structural similarities with 4-(2-Aminoethyl)-2,6-dimethoxyphenol. Here are some notable examples:
The introduction of the aminoethyl side chain onto the phenolic core requires precise solvent engineering to ensure high yields and minimal side reactions. Traditional methods often relied on polar aprotic solvents, but recent innovations have expanded the toolkit for amine functionalization.
Phase-transfer catalysis (PTC) has emerged as a powerful strategy for facilitating reactions between hydrophilic and hydrophobic reagents. In the context of 4-(2-aminoethyl)-2,6-dimethoxyphenol synthesis, PTC enables the alkylation of 2,6-dimethoxyphenol with 2-aminoethyl bromide in biphasic systems. For example, acetonitrile-water mixtures with tetrabutylammonium bromide as a phase-transfer agent have been shown to enhance reaction rates by solubilizing ionic intermediates at the interface. This method reduces the need for hazardous solvents and improves atom economy by minimizing hydrolysis byproducts.
Ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆]), have been employed as dual solvents and catalysts. These liquids stabilize reactive intermediates while promoting charge separation, which is critical for nucleophilic substitution reactions. A study demonstrated that [bmim][PF₆] facilitates the alkylation of 2,6-dimethoxyphenol with 2-aminoethyl bromide at 100°C, achieving 92% yield without methoxy group cleavage. The ionic liquid’s recyclability (up to five cycles with <5% loss in activity) further enhances its practicality.
The following table compares solvent systems for amine group functionalization:
The compound’s ability to influence protein-protein interactions (PPIs) stems from its structural resemblance to endogenous signaling molecules. Its phenolic hydroxyl and methoxy groups enable hydrogen bonding and hydrophobic interactions with protein binding pockets, while the ethylamine side chain contributes to electrostatic interactions. For example, in Senegalia berlandieri, this compound interacts with enzymes involved in secondary metabolite biosynthesis, altering their quaternary structures and activity profiles [1].
A 2025 study utilizing photoaffinity labeling (PAL) in Casper zebrafish demonstrated that phenethylamine analogs, including derivatives of 4-(2-Aminoethyl)-2,6-dimethoxyphenol, bind to proteins associated with mitochondrial function and phagocytosis [3]. The probe’s arylazide group facilitated covalent bonding upon UV activation, enabling the identification of binding partners such as ATP synthase and cytochrome c oxidase [3]. These interactions were dose-dependent, with higher concentrations leading to increased labeling efficiency (Table 1).
Table 1: Dose-Dependent Protein Binding of Phenethylamine Probes
| Probe Concentration (μM) | Labeled Proteins Identified | Binding Affinity (Kd, nM) |
|---|---|---|
| 10 | 5 | 450 ± 32 |
| 50 | 12 | 210 ± 18 |
| 100 | 18 | 95 ± 9 |
The methoxy groups at positions 2 and 6 enhance steric complementarity with hydrophobic residues in protein binding sites, as evidenced by molecular docking simulations [1]. This specificity allows the compound to selectively inhibit or stabilize PPIs in pathways such as the NF-κB signaling cascade, where it disrupts the interaction between IκBα and p65 subunits [1].
4-(2-Aminoethyl)-2,6-dimethoxyphenol’s structural features enable it to mimic natural post-translational modifications (PTMs), particularly methylation and phosphorylation. The methoxy groups replicate methylated lysine or arginine residues, while the hydroxyl group mimics phosphorylated serine or tyrosine. In dopamine metabolism, structurally similar compounds like 3-methoxytyramine are generated via catechol-O-methyltransferase (COMT)-mediated methylation, regulating neurotransmitter activity [5].
In proteomic studies, this compound competes with endogenous methyltransferases for substrate binding, effectively reducing methylation of histones H3K4 and H3K36 in in vitro assays [1]. Its IC₅₀ value of 28 μM against COMT underscores its potency as a PTM modulator [5]. Additionally, the hydroxyl group at position 4 participates in hydrogen-bonding networks analogous to phosphorylated residues, enabling it to activate phosphatases such as PP2A in cellular stress responses [4].
Key Mimicked PTMs:
The compound’s logP value of 1.2, calculated from its methoxy and hydroxyl substituents, suggests moderate hydrophobicity, balancing aqueous solubility and membrane permeability [1]. In deuterated analogs, such as Homovanillylamine-d4 Hydrochloride, isotopic labeling has been used to track cellular uptake kinetics via liquid chromatography-mass spectrometry (LC-MS) [2]. Studies in HEK293 cells revealed a transport rate of 0.8 pmol/min/mg protein, comparable to dopamine’s uptake via the dopamine transporter (DAT) [4].
Table 2: Transport Efficiency in Cellular Models
| Cell Line | Transport Rate (pmol/min/mg) | Primary Transporter |
|---|---|---|
| HEK293 | 0.8 ± 0.1 | Organic cation transporter 3 (OCT3) |
| SH-SY5Y | 1.2 ± 0.3 | DAT |
| Caco-2 | 0.5 ± 0.05 | Passive diffusion |
The ethylamine side chain facilitates protonation at physiological pH, enhancing interaction with OCT3 and DAT transporters [4]. In blood-brain barrier models, the compound achieves a permeability coefficient (Papp) of 6.7 × 10⁻⁶ cm/s, indicating moderate central nervous system bioavailability [1].
The compound 4-(2-Aminoethyl)-2,6-dimethoxyphenol, with its molecular formula C₁₀H₁₅NO₃ and molecular weight of 197.23 g/mol, represents a structurally significant phenethylamine derivative that demonstrates notable engagement with serotonergic neurotransmission pathways [1] [2]. The fundamental structural architecture of this compound positions it within the broader classification of catecholamines and derivatives, sharing compositional similarities with established neurotransmitter systems including the dopaminergic pathway through its 4-(2-aminoethyl) backbone configuration [3].
The serotonergic pathway engagement of phenethylamine derivatives occurs primarily through interaction with serotonin 5-hydroxytryptamine 2A receptors, where the structural framework facilitates high-affinity binding through specific molecular recognition patterns [4] [5]. Research findings demonstrate that phenethylamine compounds possessing dimethoxy substitution patterns exhibit enhanced selectivity for serotonin receptor subtypes, with the 2,6-dimethoxy configuration providing optimal spatial arrangement for receptor binding site accommodation [6] [7].
The binding affinity characteristics of structurally related phenethylamine compounds reveal that dimethoxy-substituted analogs demonstrate significantly enhanced potency at serotonin 5-hydroxytryptamine 2A receptors compared to their unsubstituted counterparts [8] [9]. Molecular docking studies indicate that the methoxy groups positioned at the 2 and 6 positions of the phenolic ring create favorable hydrophobic interactions within the receptor binding pocket, particularly through engagement with transmembrane helices 4 and 5 [10] [6].
Table 1: Serotonergic Receptor Binding Characteristics of Related Phenethylamine Compounds
| Compound Structure | 5-HT₂A Affinity (Ki, nM) | 5-HT₂C Affinity (Ki, nM) | Selectivity Ratio |
|---|---|---|---|
| 2,5-Dimethoxyphenethylamine | 1,600-3,000 | 4,100-5,520 | 2.3:1 |
| 4-Bromo-2,5-dimethoxyphenethylamine | 0.66-32 | 32-90 | 48:1 |
| 2,6-Dimethoxyphenethylamine | Not determined | Not determined | Not determined |
The serotonergic engagement patterns of 4-(2-Aminoethyl)-2,6-dimethoxyphenol are theoretically supported by the established structure-activity relationships observed in related phenethylamine derivatives, where the presence of methoxy substituents consistently enhances receptor binding affinity and selectivity [11] [7]. The aminoethyl side chain provides the essential molecular framework for initial receptor recognition through formation of salt bridge interactions with conserved aspartic acid residues within the receptor binding domain [12] [6].
The blood-brain barrier permeability characteristics of 4-(2-Aminoethyl)-2,6-dimethoxyphenol are fundamentally determined by its physicochemical properties, which align favorably with established parameters for central nervous system penetration [13] [14]. The molecular weight of 197.23 daltons positions this compound well below the critical threshold of 400-600 daltons typically associated with effective blood-brain barrier penetration through passive diffusion mechanisms [14] [15].
Phenethylamine derivatives demonstrate inherent blood-brain barrier permeability due to their optimal lipophilicity characteristics and molecular size constraints [16] [17]. The calculated logarithm of the partition coefficient (LogP) value of 1.61 for 4-(2-Aminoethyl)-2,6-dimethoxyphenol indicates moderate lipophilicity that falls within the ideal range for membrane permeation without excessive protein binding or tissue sequestration [2] [18].
The polar surface area of 64.71 square angstroms represents a favorable parameter for blood-brain barrier penetration, as compounds with polar surface areas below 90 square angstroms typically demonstrate enhanced central nervous system accessibility [2] [18]. The structural configuration of the dimethoxy substituents contributes to optimal hydrogen bonding characteristics while maintaining sufficient lipophilic character for membrane traversal [19] [20].
Table 2: Blood-Brain Barrier Permeability Parameters for 4-(2-Aminoethyl)-2,6-dimethoxyphenol
| Parameter | Value | Optimal Range | BBB Penetration Prediction |
|---|---|---|---|
| Molecular Weight | 197.23 Da | < 400 Da | Favorable |
| LogP | 1.61 | 1-3 | Optimal |
| Polar Surface Area | 64.71 Ų | < 90 Ų | Favorable |
| Hydrogen Bond Donors | 2 | ≤ 5 | Acceptable |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Acceptable |
Enhancement strategies for blood-brain barrier permeability of phenolic compounds include structural modifications that optimize the balance between lipophilicity and aqueous solubility [19] [20]. The incorporation of methoxy groups in the 2,6-positions represents an effective approach for enhancing brain penetration while maintaining pharmacological activity, as these substituents increase lipophilic character without significantly impacting molecular weight or polar surface area constraints [21] [20].
Research findings demonstrate that phenolic compounds can undergo enzymatic modifications at the blood-brain barrier level through interactions with gamma-glutamyl transferase, catechol O-methyltransferase, and UDP-glucuronosyltransferase systems [20]. These enzymatic pathways can facilitate enhanced brain penetration through the formation of more lipophilic metabolites that demonstrate improved membrane permeability characteristics [22] [20].
The transport mechanisms available for 4-(2-Aminoethyl)-2,6-dimethoxyphenol likely include passive transcellular diffusion as the primary pathway, supplemented by potential carrier-mediated transport through amino acid transporter systems [13] [23]. The phenethylamine structural framework may facilitate interaction with large neutral amino acid transporter systems, providing an additional mechanism for blood-brain barrier penetration beyond simple passive diffusion [23] [18].
The neurotransmitter reuptake inhibition dynamics of 4-(2-Aminoethyl)-2,6-dimethoxyphenol are characterized by its structural capacity to interact with monoamine transporter systems, particularly those responsible for serotonin, dopamine, and norepinephrine reuptake processes [24] [25]. The phenethylamine backbone provides the fundamental molecular framework necessary for recognition by neurotransmitter transporter proteins, while the dimethoxy substitution pattern modulates selectivity and binding affinity characteristics [8] [26].
Serotonin transporter interaction patterns for phenethylamine derivatives demonstrate that structural modifications can significantly influence both competitive and non-competitive inhibition mechanisms [25]. The presence of methoxy substituents in the 2,6-positions may facilitate unique binding interactions with the serotonin transporter through engagement with specific amino acid residues within the transporter binding domain, potentially resulting in uncompetitive inhibition dynamics [25].
Research findings indicate that phenolic compounds can modulate neurotransmitter transporter function through multiple mechanisms, including direct competitive inhibition at the substrate binding site and allosteric modulation through interaction with alternative binding domains [24] [25]. The structural characteristics of 4-(2-Aminoethyl)-2,6-dimethoxyphenol suggest potential for both mechanisms, with the aminoethyl moiety providing substrate-like recognition while the dimethoxy-substituted phenolic ring may engage alternative binding sites [21] [25].
Table 3: Neurotransmitter Transporter Interaction Profiles of Related Phenethylamine Compounds
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Primary Mechanism |
|---|---|---|---|---|
| 2,5-Dimethoxyphenethylamine | >30,000 | >30,000 | >30,000 | Low affinity |
| 4-Bromo-2,5-dimethoxyphenethylamine | 9,700-13,300 | 27,400-31,000 | 6,500->30,000 | Moderate selectivity |
| Phenethylamine | High affinity | High affinity | High affinity | Non-selective |
The dopamine transporter interaction dynamics of phenethylamine derivatives are influenced by the substitution pattern on the aromatic ring, with methoxy groups generally reducing affinity compared to halogen substituents [8] [26]. The 2,6-dimethoxy configuration of 4-(2-Aminoethyl)-2,6-dimethoxyphenol may result in preferential selectivity for serotonin transporter systems over dopamine transporter interactions, based on established structure-activity relationships for similar compounds [24] [7].
Norepinephrine transporter inhibition mechanisms for phenolic phenethylamine derivatives involve competitive binding at the substrate recognition site, with structural modifications influencing both binding affinity and inhibition kinetics [24]. The dimethoxy substitution pattern may enhance selectivity for serotonin transporter systems while maintaining moderate affinity for norepinephrine transporter interactions [24] [8].
The reuptake inhibition dynamics are further complicated by potential interactions with efflux transporter systems, particularly P-glycoprotein, which can influence the effective concentrations of phenolic compounds at transporter sites [21]. Research demonstrates that certain phenolic compounds can both inhibit P-glycoprotein function and serve as substrates for efflux, creating complex pharmacokinetic interactions that modulate overall neurotransmitter reuptake inhibition efficacy [21] [14].
Table 4: Mechanistic Classification of Neurotransmitter Reuptake Inhibition
| Inhibition Type | Binding Site | Kinetic Effect | Structural Requirements |
|---|---|---|---|
| Competitive | Substrate site | Increased Km | Substrate-like structure |
| Non-competitive | Allosteric site | Decreased Vmax | Unique binding motif |
| Uncompetitive | Transporter-substrate complex | Decreased Km and Vmax | Stabilizing interactions |
| Mixed | Multiple sites | Variable effects | Complex binding profile |